![molecular formula C25H21N5O B1262955 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one CAS No. 1032349-93-1](/img/structure/B1262955.png)
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one
描述
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one is a highly selective, orally active allosteric inhibitor of the serine/threonine kinase AKT. AKT is a critical component of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes, including cell growth, survival, and metabolism. This compound has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of standard chemotherapeutic agents and molecular targeted drugs in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the triazolo[3,4-f][1,6]naphthyridine core, leading to new analogs with varied properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and pharmacokinetic properties, making them valuable for further research and development .
科学研究应用
Antineoplastic Activity
MK-2206 has been extensively studied for its role in cancer treatment. It selectively inhibits Akt, a key signaling protein involved in cell survival and proliferation. By inhibiting Akt, MK-2206 can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : Research indicates that MK-2206 sensitizes NSCLC cells to chemotherapy by targeting the tumor suppressor gene TUSC2 (FUS1), enhancing the cytotoxic effects of standard treatments .
- Chronic Lymphocytic Leukemia (CLL) : In CLL models, MK-2206 has been shown to mobilize lymphocytes and synergize with bendamustine, leading to increased apoptosis of CLL cells .
Neurological Disorders
Emerging studies suggest that MK-2206 may have applications beyond oncology, particularly in neuroprotection. Its ability to modulate pathways associated with neurodegenerative diseases is under investigation.
Mechanism
MK-2206's inhibition of Akt is believed to reduce excitotoxicity linked to excessive glutamate signaling, which is implicated in conditions like Alzheimer's disease and Huntington's disease .
Metabolic Disorders
Akt plays a crucial role in metabolic regulation; therefore, MK-2206's effects on this pathway suggest potential applications in treating metabolic disorders such as obesity and diabetes.
Research Findings
Studies have indicated that inhibiting Akt can improve insulin sensitivity and glucose metabolism in preclinical models . This positions MK-2206 as a candidate for further exploration in metabolic syndrome therapies.
MK-2206 has received orphan drug designation for certain indications in the USA but has seen its designation withdrawn in Europe. This highlights its potential for treating rare diseases while also indicating challenges in regulatory approval processes .
作用机制
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one exerts its effects by selectively inhibiting the activity of AKT. It binds to an allosteric site on AKT, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/AKT signaling pathway, leading to reduced cell growth, survival, and proliferation. This compound has been shown to induce apoptosis and enhance the efficacy of other anticancer agents by modulating various molecular targets and pathways involved in cell survival and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one include other AKT inhibitors such as:
Capivasertib: An ATP-competitive inhibitor of AKT with a different mechanism of action compared to this compound.
Ipatasertib: Another ATP-competitive AKT inhibitor with distinct pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its allosteric inhibition mechanism, which provides high selectivity for AKT and reduces the likelihood of off-target effects. This distinguishes it from ATP-competitive inhibitors, which may have broader activity and potential for off-target interactions .
生物活性
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is an allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B). This compound has garnered interest for its potential antitumor activity and its role in various biological pathways. Below is a detailed exploration of its biological activity, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C25H22N5O
- Molecular Weight : 407.477 g/mol
- CAS Number : 1032349-93-1
MK-2206 functions primarily by inhibiting the Akt signaling pathway. Akt is a crucial regulator of cell survival and proliferation; thus, its inhibition can lead to apoptosis in cancer cells. The compound binds allosterically to Akt, preventing its activation by upstream signals such as phosphoinositide 3-kinase (PI3K) . This inhibition can disrupt several downstream processes involved in tumor growth and survival.
Key Biological Activities
- Antineoplastic Effects :
-
Cell Cycle Regulation :
- The compound influences cell cycle progression by affecting cyclin-dependent kinases (CDKs). Inhibition of Akt leads to decreased phosphorylation of downstream targets that are essential for cell cycle progression . This mechanism is particularly relevant in cancers where the cell cycle is dysregulated.
- Modulation of Apoptosis :
Research Findings and Case Studies
Study | Findings |
---|---|
Hirai et al. (2010) | Demonstrated that MK-2206 enhances antitumor efficacy when combined with chemotherapeutic agents in vitro and in vivo. |
Cheng et al. (2012) | Found that MK-2206 synergizes with gefitinib against glioma cells through modulation of autophagy and apoptosis pathways. |
Simioni et al. (2012) | Reported cytotoxic activity of MK-2206 in T-cell acute lymphoblastic leukemia, highlighting its potential in hematological malignancies. |
Clinical Implications
MK-2206 has been evaluated in various clinical trials for its effectiveness against solid tumors and hematological malignancies. Its ability to enhance the effects of other anticancer drugs makes it a candidate for combination therapies.
Potential Side Effects
While MK-2206 shows promise as an antitumor agent, potential side effects include:
- Fatigue
- Nausea
- Hyperglycemia
These side effects are consistent with the inhibition of Akt signaling, which plays a role in glucose metabolism.
属性
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWLCXEDXJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048948 | |
Record name | MK-2206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032349-93-1, 1032350-13-2 | |
Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK 2206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-2206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-2206 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。